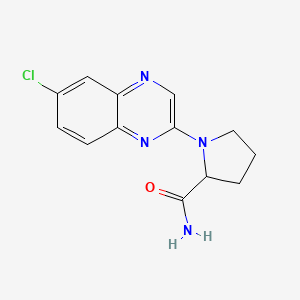

1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide

説明

1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide is a heterocyclic organic compound featuring a quinoxaline core fused with a benzene ring and two nitrogen atoms. The quinoxaline moiety is substituted with a chlorine atom at position 6 and a pyrrolidine-2-carboxamide group at position 2. The pyrrolidine carboxamide group may enhance binding affinity to biological targets due to its hydrogen-bonding capabilities and conformational flexibility.

特性

IUPAC Name |

1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c14-8-3-4-9-10(6-8)16-7-12(17-9)18-5-1-2-11(18)13(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOPTZWZASJSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline and pyrrolidine-2-carboxylic acid.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide under inert atmosphere conditions to prevent oxidation.

化学反応の分析

1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

科学的研究の応用

1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical industries.

作用機序

The mechanism of action of 1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

類似化合物との比較

Example 27: (2S,4R)-1-((S)-2-(4-Bromo-1-oxoisoindolin-2-yl)-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Core Structure: Shares the pyrrolidine-2-carboxamide backbone but incorporates a 4-bromo-1-oxoisoindolin-2-yl group instead of chloroquinoxaline.

- A hydroxy group at the pyrrolidine’s 4-position may influence stereochemical binding. The 4-methylthiazole-benzyl moiety could enhance selectivity for kinase targets (e.g., tyrosine kinases).

Example 28: (2S,4R)-4-Hydroxy-1-((S)-2-isobutyramido-3,3-dimethylbutanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Core Structure : Similar pyrrolidine-2-carboxamide scaffold but lacks an aromatic heterocycle directly attached to the pyrrolidine.

- Key Differences: The isobutyramido and 3,3-dimethylbutanoyl groups may improve metabolic stability compared to the quinoxaline system. Retains the 4-hydroxy and benzyl-thiazole groups, suggesting shared target specificity with Example 27.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Core Structure : Pyrimidine ring with a carboxylic acid group, distinct from the pyrrolidine carboxamide framework.

- Key Differences: The carboxylic acid moiety confers different acidity and solubility profiles. Limited structural overlap with the target compound, reducing direct comparability.

Data Table: Structural and Hypothetical Activity Comparison

Research Findings and Implications

- Quinoxaline vs. Isoindolinone: The chlorine atom in the target compound may enhance lipophilicity and membrane permeability compared to the brominated isoindolinone in Example 27 .

- Carboxamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。